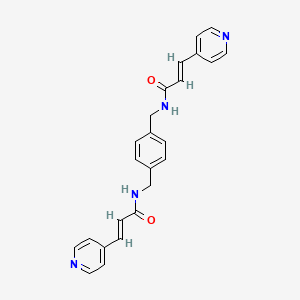
(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and pyridinyl acrylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 3-(pyridin-4-yl)acrylamide under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
Scientific Research Applications
Chemistry
In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,2’6’,2’‘-terpyridin-4’-yl)benzene: This compound has a similar phenylenebis(methylene) core but with terpyridine groups instead of pyridinyl acrylamide groups.
4,4’-(1,4-Phenylenebis(methylene))bis(2,2’-bipyridine): This compound also features a phenylenebis(methylene) core but with bipyridine groups.
Uniqueness
What sets (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) apart is its combination of the phenylenebis(methylene) core with pyridinyl acrylamide groups. This unique structure provides distinct chemical and physical properties, making it particularly useful in applications that require specific interactions with metal ions and biological molecules .
Properties
IUPAC Name |
(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPIWPPXZNIAY-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
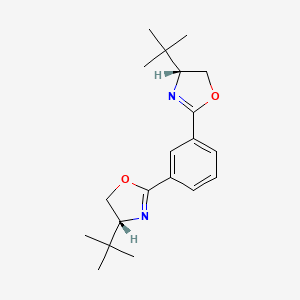
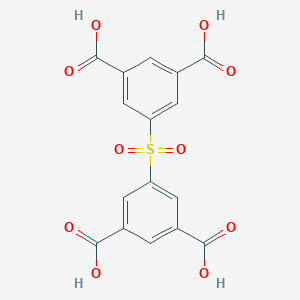
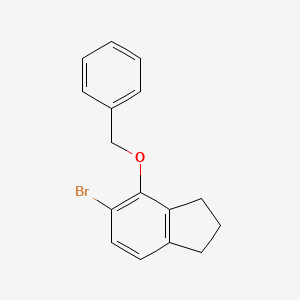
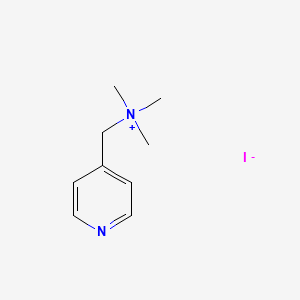
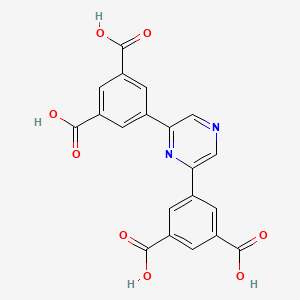
![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
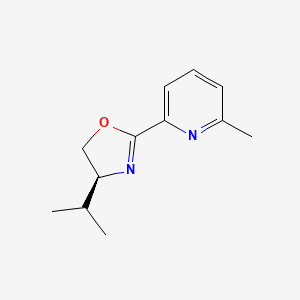
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)
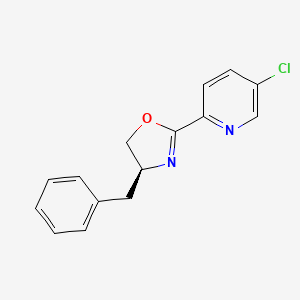
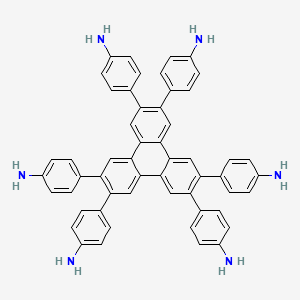
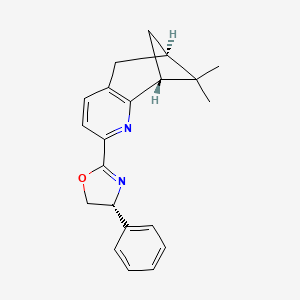
![4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid](/img/structure/B8197850.png)
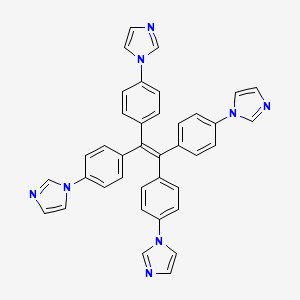
![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197853.png)
